molecular formula C20H17N5O2S B2793424 N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 1003156-72-6

N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2793424
CAS No.: 1003156-72-6
M. Wt: 391.45
InChI Key: HGQOCWOUIQCEDA-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as furan-2-ylmethylamine and 6-(4-pyrazol-1-ylphenyl)pyridazine. These intermediates are then reacted under specific conditions to form the final product. Common reagents and catalysts used in these reactions include sulfur-containing compounds, amines, and various solvents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan or pyrazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]acetamide
  • N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]thioacetamide

Uniqueness

N-[(furan-2-yl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(21-13-17-3-1-12-27-17)14-28-20-9-8-18(23-24-20)15-4-6-16(7-5-15)25-11-2-10-22-25/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQOCWOUIQCEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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